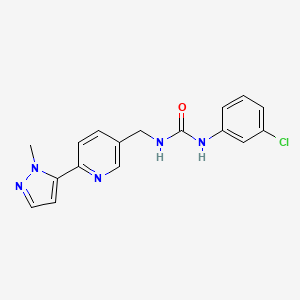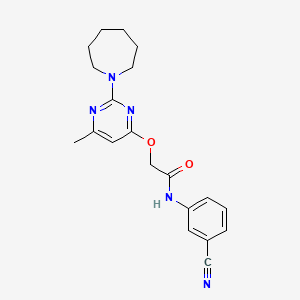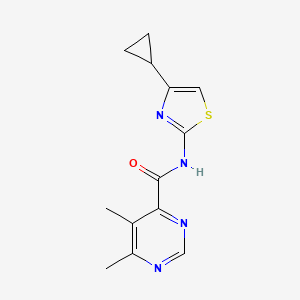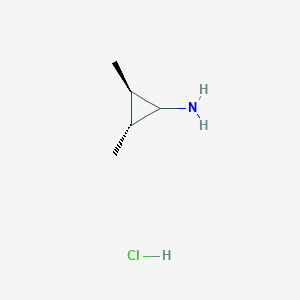![molecular formula C24H28N4O3S2 B2513414 4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681269-81-8](/img/structure/B2513414.png)
4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C24H28N4O3S2 and its molecular weight is 484.63. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis of novel benzenesulfonamide derivatives. These studies explore the chemical reactivity of related compounds towards different nucleophiles, aiming at synthesizing novel sulfonamide derivatives with potential biological activities. The synthesized compounds undergo extensive characterization including elemental analysis, FTIR, NMR, and MS spectral data, supported by theoretical studies using Density Functional Theory (DFT) (Fahim & Shalaby, 2019).
Biological Evaluation
- Research has been directed towards evaluating the biological activities of related compounds, particularly their antimicrobial, antioxidant, and antitumor potentials. Studies involve in vitro screening against various cell lines to assess the efficacy of these compounds. Some derivatives have shown promising results, indicating their potential in drug development for treating specific diseases (Flefel et al., 2018).
Molecular Docking and QSAR Studies
- The compound and its derivatives have been subjects of molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to understand the molecular interactions between the compounds and target proteins, providing insights into their mechanism of action. Such studies are crucial in rational drug design, helping to predict the biological activity of compounds based on their chemical structure (Palkar et al., 2017).
Theoretical and Experimental Studies
- Comprehensive theoretical and experimental studies have been conducted to understand the properties and reactivity of such compounds. These include DFT calculations to examine molecular structures, vibrational frequencies, and potential interactions with biological targets. Experimental studies complement these findings, helping to correlate theoretical predictions with actual biological activities (Mohareb et al., 2004).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-5-27(6-2)33(30,31)20-11-8-18(9-12-20)24(29)25-23-21-14-32-15-22(21)26-28(23)19-10-7-16(3)17(4)13-19/h7-13H,5-6,14-15H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHHFUBQXSOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2513331.png)
![Ethyl 2-{[benzyl(methyl)carbamothioyl]amino}benzoate](/img/structure/B2513332.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2513333.png)






![2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2513345.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2513346.png)

![1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2513353.png)
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2513354.png)